Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate
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Overview
Description
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the use of microwave-assisted, solvent-free, multi-component reactions. For instance, a reaction involving substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid has been developed . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods. Techniques such as microwave irradiation, the use of recyclable catalysts, and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like histone deacetylases, which play a role in gene expression and cancer progression . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of these enzymes, leading to their inhibition and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2-phenylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid derivatives
Uniqueness
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate stands out due to its unique isopropyl and methyl ester groups, which may enhance its biological activity and chemical stability compared to other quinoline derivatives . These structural features contribute to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C20H19NO2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 4-phenyl-8-propan-2-ylquinoline-2-carboxylate |
InChI |
InChI=1S/C20H19NO2/c1-13(2)15-10-7-11-16-17(14-8-5-4-6-9-14)12-18(20(22)23-3)21-19(15)16/h4-13H,1-3H3 |
InChI Key |
KMZXMHQNOPTBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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